![molecular formula C11H15Cl2N3O B1416739 N-(4-chlorophenyl)piperazine-1-carboxamide hydrochloride CAS No. 1172075-70-5](/img/structure/B1416739.png)
N-(4-chlorophenyl)piperazine-1-carboxamide hydrochloride
Overview
Description
“N-(4-chlorophenyl)piperazine-1-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1172075-70-5 . It has a molecular weight of 276.16 . The IUPAC name for this compound is N-(4-chlorophenyl)-1-piperazinecarboxamide hydrochloride .
Molecular Structure Analysis
The InChI code for “N-(4-chlorophenyl)piperazine-1-carboxamide hydrochloride” is 1S/C11H14ClN3O.ClH/c12-9-1-3-10(4-2-9)14-11(16)15-7-5-13-6-8-15;/h1-4,13H,5-8H2,(H,14,16);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“N-(4-chlorophenyl)piperazine-1-carboxamide hydrochloride” is a powder that is stored at room temperature .Scientific Research Applications
Antimicrobial Activity
One significant application of N-(4-chlorophenyl)piperazine-1-carboxamide hydrochloride, and its derivatives, lies in their antimicrobial properties. Patil et al. (2021) synthesized a series of new piperazine derivatives, including N-{[(3-chlorophenyl)]-4-(dibenzo[b,f][1,4]thiazepin-11-yl)}piperazine-1-carboxamide. Their research showed that these compounds exhibited good antimicrobial activity, particularly against A. baumannii, suggesting potential for the development of new antimicrobial agents (Patil et al., 2021).
Synthesis Process Development
The development of efficient synthesis processes for piperazine derivatives, including N-(4-chlorophenyl)piperazine-1-carboxamide hydrochloride, is another key area of research. Wei et al. (2016) established a scalable and facile process for synthesizing N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor under investigation for treating central nervous system disorders (Wei et al., 2016).
Cancer Research
Piperazine derivatives, including N-(4-chlorophenyl)piperazine-1-carboxamide hydrochloride, have been investigated for their potential in cancer research. Jiang et al. (2007) explored the metabolism of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride, a compound showing significant anticancer activity, highlighting the potential for similar piperazine derivatives in this field (Jiang et al., 2007).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of piperazine derivatives like N-(4-chlorophenyl)piperazine-1-carboxamide hydrochloride is another important research area. Lv et al. (2013) synthesized a series of novel pyrazole carboxamide derivatives containing piperazine moiety, and these were characterized by various spectroscopic techniques, demonstrating the diverse applications of such compounds in chemical research (Lv et al., 2013).
Safety And Hazards
properties
IUPAC Name |
N-(4-chlorophenyl)piperazine-1-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O.ClH/c12-9-1-3-10(4-2-9)14-11(16)15-7-5-13-6-8-15;/h1-4,13H,5-8H2,(H,14,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLTUXXIJBPPFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)NC2=CC=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)piperazine-1-carboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.